molecular formula C20H17NO4 B6422345 N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950381-85-8

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B6422345
CAS No.: 950381-85-8
M. Wt: 335.4 g/mol
InChI Key: VYCWVVMLBKHJGQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation of the Phenyl Ring: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the acetylated benzoxepine with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetyl group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can be employed as a probe to study cellular processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)quinoline-2-carboxamide

Comparison: N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the methoxy group and the acetylphenyl moiety further enhances its reactivity and potential biological activity. In contrast, similar compounds may have different core structures or functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(22)14-4-3-5-17(11-14)21-20(23)15-8-9-25-19-7-6-18(24-2)12-16(19)10-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCWVVMLBKHJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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